Firefly luciferase-IN-1

描述

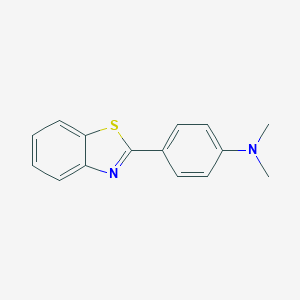

The exact mass of the compound 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKGLCSXVAAXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144559 | |

| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-56-8 | |

| Record name | 2-(4-Dimethylaminophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10205-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Firefly luciferase-IN-1" discovery and synthesis

An In-depth Technical Guide to Firefly Luciferase-IN-1: Discovery, Synthesis, and Characterization

Introduction

Firefly luciferase (FLuc) is a well-established reporter enzyme extensively utilized in biological and biomedical research, including high-throughput screening for drug discovery.[1] The enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light.[2][3] The development of potent and specific inhibitors for FLuc is crucial for creating advanced assay platforms and mitigating off-target effects in screening campaigns. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, a highly potent, reversible inhibitor of this key enzyme.

Discovery of a Novel Inhibitor Scaffold

This compound, also identified as compound 48, emerged from a research initiative focused on identifying new chemical scaffolds for FLuc inhibition.[1][4] Scientists identified 2-benzylidene-tetralone derivatives as a promising class of compounds with significant inhibitory activity against firefly luciferase.[1] Through a systematic structure-activity relationship (SAR) study, a series of analogues were synthesized and evaluated, leading to the discovery of this compound as the most potent inhibitor in the series.[1]

Quantitative Inhibitory Activity

This compound exhibits exceptional potency as a reversible inhibitor of firefly luciferase, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its inhibitory activity is significantly greater than that of resveratrol, a well-known luciferase inhibitor.[1]

| Compound | IC50 (nM) | Notes |

| This compound | 0.25 | Highly potent and reversible inhibitor. |

| Resveratrol | 1900 | Commonly used reference inhibitor. |

Table 1: Comparison of the in vitro inhibitory potency of this compound and Resveratrol against firefly luciferase.[1]

Mechanism of Action

Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to the substrate D-luciferin.[1] This indicates that the inhibitor likely binds to the active site of the enzyme, directly competing with the binding of its natural substrate.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the supporting information of the primary research article. The general synthetic scheme involves the condensation of a substituted tetralone with a corresponding benzaldehyde (B42025) derivative.

General Experimental Protocol for Synthesis

The synthesis of the 2-benzylidene-tetralone derivatives, including this compound, is carried out via an aldol (B89426) condensation reaction. A substituted α-tetralone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting product is then isolated and purified using standard techniques like recrystallization or column chromatography.

Experimental Protocols

Firefly Luciferase Inhibition Assay

The inhibitory activity of this compound was determined using a biochemical assay that measures the light output from the enzymatic reaction.

Materials:

-

Firefly luciferase enzyme

-

D-luciferin (substrate)

-

ATP (co-factor)

-

Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Luminometer

Protocol:

-

Prepare a solution of firefly luciferase in the assay buffer.

-

In a 96-well plate, add the luciferase solution to each well.

-

Add various concentrations of the test compound (this compound) to the wells. A vehicle control (DMSO) is also included.

-

Incubate the plate at a controlled temperature for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by injecting a solution containing D-luciferin and ATP into each well.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Visualizations

Firefly Luciferase Catalytic Pathway

Caption: The enzymatic reaction catalyzed by Firefly Luciferase.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for evaluating luciferase inhibitors.

References

An In-depth Technical Guide to Firefly Luciferase-IN-1: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase-IN-1 is a highly potent and reversible inhibitor of firefly luciferase, an enzyme widely utilized in biotechnology and drug discovery as a reporter gene. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects and the experimental methodologies used for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective use and understanding of this compound in various research applications.

Introduction

Firefly luciferase, a 62 kDa monomeric protein, catalyzes the ATP-dependent oxidation of D-luciferin to produce oxyluciferin and light, a process central to bioluminescence resonance energy transfer (BRET) and numerous reporter gene assays.[1] The high sensitivity and broad dynamic range of firefly luciferase-based assays have made them a cornerstone in high-throughput screening (HTS) for drug discovery. However, the potential for small molecules to directly inhibit luciferase can lead to false-positive or misleading results. A thorough understanding of such inhibitors is therefore crucial for accurate data interpretation.

This compound has been identified as a potent, reversible inhibitor of firefly luciferase, exhibiting an IC50 value of 0.25 nM.[2] This guide will delve into the biochemical mechanism of this inhibition, present the quantitative data associated with its activity, and provide detailed protocols for its characterization.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct and reversible inhibition of the firefly luciferase enzyme. The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps:

-

Adenylation: D-luciferin reacts with ATP in the presence of Mg2+ to form a luciferyl-adenylate intermediate and pyrophosphate (PPi).

-

Oxidation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which upon decay to its ground state, emits light.[3]

This compound exerts its inhibitory effect by interfering with this catalytic cycle. As a reversible inhibitor, it binds to the enzyme in a non-covalent manner, and its effect can be reversed by decreasing the concentration of the inhibitor.

While the direct inhibition of luciferase is its primary mode of action, it is important to consider potential indirect effects in cellular contexts. The vendor classification of this compound suggests a potential association with the NF-κB signaling pathway and the production of reactive oxygen species (ROS).[2] However, to date, no specific studies have been published to confirm a direct modulatory effect of this compound on these pathways. Such effects, if present, would likely be secondary to its potent inhibition of the luciferase reporter used in the assessment of these pathways.

Signaling Pathway Diagram

The following diagram illustrates the canonical firefly luciferase reaction pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing key data for its application in research.

| Parameter | Value | Reference |

| IC50 | 0.25 nM | [2] |

Table 1: Inhibitory Potency of this compound.

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound. These protocols are based on standard assays used for the evaluation of enzyme inhibitors.

Determination of IC50 Value (Biochemical Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified firefly luciferase.

Materials:

-

Recombinant Firefly Luciferase

-

This compound

-

D-Luciferin

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

-

DMSO (for compound dilution)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare a solution of recombinant firefly luciferase in assay buffer to the desired final concentration.

-

Prepare a substrate solution containing D-luciferin and ATP in assay buffer at their respective Km values or saturating concentrations.

-

-

Assay Protocol:

-

Add a defined volume of the firefly luciferase solution to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.

-

Incubate the plate for a predetermined period at room temperature to allow for inhibitor binding.

-

Initiate the luminescent reaction by injecting the substrate solution into each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells without enzyme).

-

Normalize the data to the control wells (enzyme with vehicle).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow for IC50 Determination

Reversibility Assay

This protocol is designed to determine whether the inhibition of firefly luciferase by this compound is reversible.

Materials:

-

Same as for the IC50 determination assay.

Procedure:

-

Pre-incubation:

-

Prepare two sets of tubes.

-

In the "pre-incubation" set, incubate a concentrated solution of firefly luciferase with a high concentration of this compound (e.g., 10-100 times the IC50) for an extended period (e.g., 60 minutes).

-

In the "control" set, incubate the enzyme with vehicle under the same conditions.

-

-

Dilution and Assay:

-

After the pre-incubation, dilute both the inhibitor-treated enzyme and the control enzyme significantly (e.g., 100-fold) into the assay buffer containing the substrates (D-luciferin and ATP). This dilution should reduce the concentration of the inhibitor to well below its IC50.

-

Immediately measure the luminescence at various time points after dilution.

-

-

Data Analysis:

-

If the inhibition is reversible, the activity of the inhibitor-treated enzyme should recover over time and approach the activity of the control enzyme as the inhibitor dissociates from the enzyme-inhibitor complex.

-

If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

-

Workflow for Reversibility Assay

Conclusion

This compound is a valuable research tool as a potent and reversible inhibitor of firefly luciferase. Its well-characterized inhibitory properties make it a useful control compound for validating results from luciferase-based assays and for studying the enzyme's structure and function. Researchers employing firefly luciferase reporter systems should be aware of the potential for interference by compounds like this compound and should consider appropriate counter-screens to ensure the validity of their findings. Further investigation into the potential off-target effects of this inhibitor, particularly in cellular contexts, will enhance its utility and contribute to a more comprehensive understanding of its biological activity.

References

The Structure-Activity Relationship of Firefly Luciferase-IN-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc), an enzyme sourced from the firefly Photinus pyralis, is a cornerstone of modern biological research, widely employed as a reporter gene in high-throughput screening (HTS) assays due to its exceptional sensitivity and dynamic range.[1][2] However, the increasing prevalence of FLuc-based assays has led to the identification of numerous small molecules that directly inhibit the enzyme, often resulting in false-positive readouts and confounding drug discovery efforts.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a highly potent and reversible firefly luciferase inhibitor, Firefly luciferase-IN-1, also known as compound 48.[3][4][5] With a sub-nanomolar IC50 value, this compound and its analogs serve as a critical case study for understanding and mitigating interference in FLuc-based assays.[3][4]

Core Compound: this compound (Compound 48)

This compound (compound 48) is a member of the 2-benzylidene-tetralone class of inhibitors.[3] It exhibits remarkable potency with an IC50 of 0.25 nM against firefly luciferase.[3][4][5] Mechanistic studies have revealed that it acts as a reversible inhibitor, competitive with the substrate D-luciferin.[3]

Structure-Activity Relationship (SAR) of 2-Benzylidene-tetralone Analogs

The following table summarizes the structure-activity relationship of a series of 2-benzylidene-tetralone derivatives, highlighting the key chemical modifications and their impact on the inhibitory potency against firefly luciferase.[3]

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM)[3] |

| 1 | H | H | H | H | 1300 |

| 17 | H | OCH3 | H | H | 12 |

| 24 | H | OH | H | H | 1.1 |

| 34 | OH | H | H | H | 240 |

| 35 | H | H | OH | H | 5.1 |

| 48 (this compound) | H | OH | OH | H | 0.25 |

| 49 | H | OH | H | OH | 0.48 |

Experimental Protocols

In Vitro Firefly Luciferase Inhibition Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of the 2-benzylidene-tetralone derivatives against purified firefly luciferase.

Materials:

-

Recombinant firefly luciferase (FLuc) enzyme

-

D-luciferin (substrate)

-

ATP (co-factor)

-

Tricine buffer (pH 7.8)

-

MgSO4

-

EDTA

-

DTT

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (2-benzylidene-tetralone analogs)

-

96-well microplates (opaque, white)

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer consisting of 25 mM Tricine (pH 7.8), 5 mM MgSO4, 0.1 mM EDTA, and 2 mM DTT.

-

Prepare a stock solution of recombinant firefly luciferase in the assay buffer containing 0.1% BSA.

-

Prepare a stock solution of D-luciferin in the assay buffer.

-

Prepare a stock solution of ATP in the assay buffer.

-

Dissolve the test compounds in DMSO to create stock solutions. Further dilute the compounds in the assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Protocol:

-

In a 96-well opaque white microplate, add the test compounds at various concentrations. Include a positive control (a known FLuc inhibitor like resveratrol) and a negative control (DMSO vehicle).

-

Add the firefly luciferase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Firefly Luciferase Bioluminescence Reaction Pathway

The following diagram illustrates the biochemical pathway of the firefly luciferase-catalyzed reaction, which produces light from the oxidation of D-luciferin.

Caption: Biochemical pathway of the firefly luciferase reaction.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of a potential firefly luciferase inhibitor.

Caption: Workflow for determining IC50 values of FLuc inhibitors.

Logical Relationship of SAR Findings

This diagram illustrates the logical flow from the core chemical scaffold to the identification of the most potent inhibitor based on the SAR data.

Caption: SAR logic for 2-benzylidene-tetralone FLuc inhibitors.

Conclusion

The detailed structure-activity relationship of this compound (compound 48) and its analogs provides invaluable insights for researchers utilizing firefly luciferase-based assays. The 2-benzylidene-tetralone scaffold has been identified as a potent core for FLuc inhibition, with the number and position of hydroxyl substitutions on the benzylidene ring playing a critical role in determining inhibitory potency. This guide serves as a critical resource for identifying potential false positives in HTS campaigns and for the rational design of new chemical probes and therapeutics where modulation of firefly luciferase activity is either a desired or an undesired effect. A thorough understanding of the SAR of known inhibitors is paramount to ensure the accuracy and validity of data generated from this widely used reporter system.

References

- 1. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Firefly Luciferase-IN-1: A Technical Guide for Researchers

CAS Number: 2765796-41-4 Molecular Formula: C₁₉H₁₆O₃

This technical guide provides an in-depth overview of Firefly luciferase-IN-1, a potent and reversible inhibitor of Firefly luciferase. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual diagrams to facilitate its application in research.

Core Compound Information

This compound is a 2-benzylidene-tetralone derivative that has demonstrated exceptional potency as a reversible inhibitor of Firefly luciferase (Fluc).[1][2] It acts by competing with the substrate, D-luciferin, for the active site of the enzyme.[1][2] This competitive inhibition mechanism makes it a valuable tool for modulating the bioluminescent output in Fluc-based reporter assays.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC₅₀) values. The data presented below highlights the superior potency of this compound (referred to as compound 48 in the source literature) compared to the well-known inhibitor resveratrol (B1683913) and other derivatives.[1]

| Compound | IC₅₀ (nM) | Fold Increase in Potency vs. Resveratrol |

| This compound (48) | 0.25 | >7000 |

| Resveratrol | 1900 | 1 |

| Compound 14 | 12 | 158 |

| Compound 16 | 4.8 | 396 |

| Compound 17 | 7.3 | 260 |

| Compound 19 | 4.2 | 452 |

| Compound 20 | 3.1 | 613 |

| Compound 24 | 2.8 | 679 |

Data sourced from Li et al., 2022, ACS Medicinal Chemistry Letters.[1]

Notably, these 2-benzylidene-tetralone derivatives, including this compound, have shown high selectivity for Firefly luciferase over Renilla luciferase, with no significant inhibition of Renilla luciferase observed at concentrations up to 20 μM.[1]

Experimental Protocols

The following is a detailed protocol for a Firefly luciferase inhibition assay, based on methodologies reported in the primary literature.

Materials and Reagents:

-

Firefly luciferase enzyme

-

D-luciferin substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)

-

This compound (or other test compounds)

-

DMSO (Dimethyl sulfoxide) for compound dilution

-

96-well opaque microplates

-

Luminometer

Assay Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Enzyme Preparation: Prepare a solution of Firefly luciferase in the assay buffer at the desired concentration.

-

Assay Plate Setup: Add the serially diluted this compound to the wells of a 96-well opaque microplate. Include control wells with DMSO only (for 0% inhibition) and wells without the enzyme (for background measurement).

-

Incubation: Add the Firefly luciferase enzyme solution to each well and incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Prepare a reaction solution containing D-luciferin and ATP in the assay buffer. Using the luminometer's injector, add the D-luciferin/ATP solution to each well to initiate the bioluminescent reaction.

-

Luminescence Measurement: Immediately measure the luminescence intensity for each well using the luminometer.

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway: Firefly Luciferase Bioluminescence and Inhibition

The following diagram illustrates the two-step reaction of Firefly luciferase producing light and the point of inhibition by this compound.

Caption: Mechanism of Firefly Luciferase reaction and competitive inhibition.

Experimental Workflow: Luciferase Inhibition Assay

This diagram outlines the sequential steps for performing a Firefly luciferase inhibition assay.

Caption: Workflow for determining the IC₅₀ of a luciferase inhibitor.

References

Determining the Potency of Firefly Luciferase-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Firefly luciferase-IN-1, a highly potent and reversible inhibitor of firefly luciferase. This document outlines the core biochemical principles, detailed experimental methodologies, and comparative data essential for researchers in drug discovery and chemical biology.

Introduction to Firefly Luciferase and its Inhibition

Firefly luciferase is a well-characterized enzyme that catalyzes the oxidation of D-luciferin in the presence of ATP and molecular oxygen, resulting in the emission of light.[1] This bioluminescent reaction is widely harnessed in reporter gene assays for high-throughput screening (HTS) due to its exceptional sensitivity and dynamic range.[2][3] However, the susceptibility of firefly luciferase to inhibition by small molecules is a significant source of interference, leading to potential false-positive results in drug discovery campaigns.[4][5] Understanding the potency of inhibitors like this compound is crucial for developing robust assay protocols and for the accurate interpretation of screening data.

This compound: A Potent Inhibitor

This compound (also referred to as compound 48 in some literature) is a 2-benzylidene-tetralone derivative that has been identified as a highly potent, reversible, and competitive inhibitor of firefly luciferase with respect to its substrate, D-luciferin.[6] Its remarkable potency sets it apart from many other known firefly luciferase inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant compounds is summarized in the table below. This data is critical for comparative analysis and for selecting appropriate control compounds in inhibitor screening assays.

| Compound Name | IC50 Value | Inhibition Type | Reference |

| This compound | 0.25 nM | Competitive with D-luciferin | [6][7] |

| Resveratrol | 1.9 µM - 4.94 µM | - | [4][6] |

| Formononetin | 3.88 µM | - | [4] |

| Calycosin | 4.96 µM | - | [4] |

| Biochanin A | 640 nM | - | [4] |

| (E)-2-fluoro-4′-methoxystilbene | ~1 µM | Non-competitive | [8] |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of a firefly luciferase inhibitor, based on protocols adapted from the characterization of this compound and other similar studies.[6][8]

Materials and Reagents

-

Recombinant Firefly Luciferase (e.g., from Photinus pyralis)

-

D-Luciferin (potassium salt)

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

-

Assay Buffer (e.g., 20 mM Tricine, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

-

Inhibitor compound (e.g., this compound)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well opaque microplates

-

Luminometer

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant firefly luciferase in an appropriate buffer.

-

Prepare stock solutions of D-luciferin and ATP in the assay buffer.

-

Prepare a stock solution of the inhibitor (e.g., this compound) in 100% DMSO.

-

-

Compound Dilution:

-

Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations.

-

Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well opaque microplate, add a small volume of the diluted inhibitor solutions to the appropriate wells. Include wells with buffer and DMSO alone as negative and vehicle controls, respectively.

-

Add the firefly luciferase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction and Luminescence Measurement:

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer.

-

Using a luminometer with an injector, inject the substrate solution into each well to initiate the enzymatic reaction.

-

Immediately measure the luminescence signal. The integration time should be optimized based on the instrument and signal intensity.

-

-

Data Analysis:

-

The raw luminescence data (Relative Light Units, RLU) is collected for each inhibitor concentration.

-

Normalize the data by setting the average RLU from the vehicle control wells (DMSO only) as 100% activity and the background (no enzyme or a potent inhibitor control) as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Firefly Luciferase Bioluminescent Reaction Pathway

Caption: The enzymatic pathway of light production by firefly luciferase.

Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for determining the IC50 value of a firefly luciferase inhibitor.

Conclusion

The determination of the IC50 value for this compound highlights its exceptional potency as an inhibitor of firefly luciferase. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working with luciferase-based assays. By understanding the principles of luciferase inhibition and employing robust experimental designs, scientists can mitigate the risk of assay artifacts and ensure the generation of high-quality, reliable data in their drug discovery and research endeavors.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Firefly Luciferase Bioluminescence Pathway for Researchers, Scientists, and Drug Development Professionals

The firefly luciferase (FLuc) bioluminescence system, a natural wonder of biological light production, has been harnessed as a powerful tool in a myriad of life science applications, from reporter gene assays to in vivo imaging. This guide provides a comprehensive technical overview of the core biochemical pathway, presents key quantitative data, details experimental protocols, and visualizes the intricate processes involved.

The Core Bioluminescence Pathway: A Two-Step Enzymatic Reaction

The light-emitting reaction catalyzed by firefly luciferase is a highly efficient process that converts chemical energy into light.[1] The reaction proceeds in two distinct steps, requiring the substrate D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[2]

Step 1: Adenylation of D-Luciferin

The process initiates with the adenylation of D-luciferin by ATP in the presence of Mg2+. This reaction forms an enzyme-bound luciferyl-adenylate intermediate (LH₂-AMP) and releases inorganic pyrophosphate (PPi).[2] This initial step is a nucleophilic displacement reaction where the carboxylate group of luciferin (B1168401) attacks the α-phosphate of ATP.[1][3]

Step 2: Oxidative Decarboxylation of Luciferyl-Adenylate

In the subsequent step, the luciferyl-adenylate intermediate is oxidized by molecular oxygen. This leads to the formation of a transient, high-energy dioxetanone ring structure.[4] The unstable dioxetanone then undergoes decarboxylation, releasing carbon dioxide (CO₂) and producing an electronically excited singlet state of oxyluciferin.[5] As the excited oxyluciferin molecule decays to its ground state, it releases a photon of light.[4][6] The color of the emitted light can vary from yellow-green (around 550-570 nm) to red, depending on the specific luciferase enzyme structure and the microenvironment of the active site.[4][7]

Quantitative Data Summary

The efficiency and kinetics of the firefly luciferase reaction are critical for its application in quantitative assays. The following tables summarize key quantitative parameters of the Photinus pyralis luciferase system.

| Parameter | Value | References |

| Quantum Yield | ||

| Photinus pyralis Luciferase | 0.41 - 0.48 | [2][8] |

| Brazilian Click Beetle Luciferase | 0.61 | [8] |

| Michaelis-Menten Constants (Km) | ||

| D-Luciferin | 14.7 - 14.9 µM | [9][10] |

| ATP (Site 1 - Initial Flash) | 110 µM (1.1 x 10⁻⁴ M) | [4] |

| ATP (Site 2 - Continuous Glow) | 20 µM (2 x 10⁻⁵ M) | [4] |

| ATP (General Range) | 25 - 250 µM | [1] |

| Inhibition Constants (Ki) | ||

| Oxyluciferin (Competitive) | 0.50 µM | [9][10] |

| L-Luciferin (Competitive) | 3 - 4 µM | |

| Optimal Conditions | ||

| pH Range | 7.0 - 9.0 | |

| Temperature (Short-term) | 42°C | |

| Temperature (Long-term) | 24 - 37°C |

Visualizing the Pathway and Workflows

To better understand the intricate relationships within the bioluminescence pathway and the steps involved in its experimental application, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reliable and reproducible results using the firefly luciferase system. The following sections provide methodologies for key experiments.

In Vitro Luciferase Reporter Gene Assay

This protocol is designed for measuring luciferase activity in mammalian cells transfected with a luciferase reporter construct.

1. Reagent Preparation:

-

Lysis Buffer (1X): 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol, and 1% (v/v) Triton X-100. Store at 4°C. Add DTT fresh before use.

-

Luciferase Assay Buffer (1X): 20 mM Tricine, 1.07 mM (MgCO₃)₄·Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, 270 µM coenzyme A, 470 µM D-luciferin, and 530 µM ATP. Aliquot and store at -70°C, protected from light. Thaw immediately before use.

2. Cell Lysis:

-

After experimental treatment, aspirate the culture medium from the cells grown in a multi-well plate.

-

Wash the cells once with 1X phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

-

Incubate at room temperature for 15 minutes on a rocking platform to ensure complete lysis.

3. Luminescence Measurement:

-

Equilibrate the Luciferase Assay Buffer and the cell lysates to room temperature.

-

Add 100 µL of Luciferase Assay Buffer to each well of a white, opaque 96-well plate.

-

Carefully transfer 20 µL of the cell lysate to the corresponding well containing the assay buffer.

-

Immediately place the plate in a luminometer and measure the light output. The integration time is typically set to 1-10 seconds.

In Vivo Bioluminescence Imaging (BLI)

This protocol outlines the procedure for non-invasive imaging of luciferase-expressing cells in a small animal model, such as a mouse.

1. Reagent Preparation:

-

D-Luciferin Stock Solution: Prepare a 15 mg/mL stock solution of D-luciferin potassium salt in sterile, endotoxin-free Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

-

Filter-sterilize the solution through a 0.22 µm syringe filter.[1]

-

Protect the solution from light and use it fresh or store it in aliquots at -20°C for short-term storage.[1]

2. Animal Preparation and Substrate Administration:

-

Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

-

Administer the D-luciferin solution via intraperitoneal (IP) injection. A typical dose is 150 mg/kg body weight (e.g., 150 µL of a 15 mg/mL solution for a 25 g mouse).

-

The optimal time for imaging after luciferin injection can vary depending on the animal model and the location of the luciferase-expressing cells. It is recommended to perform a kinetic study to determine the peak signal time, which is typically between 10-20 minutes post-IP injection.

3. Bioluminescence Imaging:

-

Place the anesthetized animal in the light-tight chamber of an in vivo imaging system (e.g., IVIS).

-

Acquire bioluminescent images at the predetermined peak signal time.

-

Typical imaging parameters include an exposure time of 30 seconds to 5 minutes, depending on the signal intensity.

-

Analyze the images using the accompanying software to quantify the bioluminescent signal, which is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).

Conclusion

The firefly luciferase bioluminescence pathway is a remarkably efficient and versatile system that has become indispensable in modern biological research and drug development. A thorough understanding of its core principles, quantitative parameters, and experimental nuances is essential for its effective application. By following standardized protocols and leveraging the quantitative nature of this system, researchers can gain valuable insights into a wide range of biological processes in both in vitro and in vivo settings.

References

- 1. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 2. Two kinetically distinguishable ATP sites in firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirality governs the structure and activity changes of Photinus pyralis firefly luciferase induced by carbon quantum dots - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00621F [pubs.rsc.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 9. Use of firefly luciferase for ATP measurement: other nucleotides enhance turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physicsforums.com [physicsforums.com]

The Cornerstone of Bioluminescence: An In-depth Technical Guide to the Roles of ATP and Luciferin in the Luciferase Reaction

For Researchers, Scientists, and Drug Development Professionals

The firefly luciferase enzyme system, a cornerstone of bioluminescent assays, offers unparalleled sensitivity and a broad dynamic range for quantifying biological processes. Its utility in reporter gene assays, cell viability studies, and high-throughput screening is fundamentally dependent on the precise interplay of its core components. This technical guide delves into the intricate roles of Adenosine Triphosphate (ATP) and luciferin (B1168401) in the luciferase reaction, providing a comprehensive resource for researchers leveraging this powerful technology.

The Luciferase Reaction: A Symphony of Molecules

The characteristic glow of the firefly is the result of a highly efficient enzymatic reaction catalyzed by luciferase. This process converts chemical energy into light with remarkable quantum efficiency. The overall reaction can be summarized as follows:

D-Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[1]

The reaction proceeds in two main steps:

-

Adenylation of Luciferin: In the presence of magnesium ions (Mg²⁺), luciferase catalyzes the reaction of D-luciferin with ATP to form luciferyl-adenylate (LH₂-AMP) and pyrophosphate (PPi). ATP's role here is to activate the luciferin substrate, making it susceptible to oxidation.[2][3] This initial step is crucial as it "primes" the luciferin molecule for the subsequent light-emitting phase.

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate then reacts with molecular oxygen in a process of oxidative decarboxylation. This reaction leads to the formation of an electronically excited singlet state of oxyluciferin. As the excited oxyluciferin molecule decays to its ground state, it releases a photon of light.[2][3] The color of the emitted light is influenced by the specific luciferase enzyme and reaction conditions such as pH and temperature.[4][5]

Core Components: ATP and Luciferin

ATP (Adenosine Triphosphate): The Energy Currency

ATP serves as the primary energy source for the luciferase reaction. The hydrolysis of the high-energy phosphoanhydride bond in ATP to form AMP and pyrophosphate provides the necessary energy to drive the adenylation of luciferin.[6] This absolute requirement for ATP makes the luciferase assay an exceptionally sensitive method for quantifying ATP levels, which is a direct indicator of cell viability and metabolic activity.[6][7] In reporter gene assays, ATP is assumed to be present in non-limiting concentrations within viable cells.

D-Luciferin: The Light-Emitting Substrate

D-luciferin is the specific substrate that is oxidized to produce light. The structure of luciferin is critical for its interaction with the luciferase enzyme. Firefly luciferase is highly specific for the D-isomer of luciferin.[2] The concentration of luciferin can be a limiting factor in the reaction, and understanding its kinetics is essential for accurate assay design and interpretation.

Quantitative Data Summary

The efficiency and kinetics of the luciferase reaction are described by several key parameters. The following tables summarize important quantitative data gathered from various studies.

Table 1: Michaelis-Menten Constants (Km) for Firefly Luciferase

| Substrate | Km Value (µM) | Conditions | Reference |

| ATP | ~1 | In living cells | [8] |

| D-Luciferin | 0.76 - 15.7 | In vitro/in cells | [9][10] |

| D-Luciferin | 6.76 | In vitro | [11] |

| D-Luciferin | 14.7 ± 0.7 | In vitro (pH 7.5) | [12][13] |

| D-Luciferin | 14.9 ± 0.2 | In vitro (pH 7.5) | [12][13] |

Table 2: Inhibition Constants (Ki) for Reaction Products

| Inhibitor | Ki Value | Type of Inhibition | Reference |

| Oxyluciferin | 0.50 ± 0.03 µM | Competitive | [12][13] |

| Dehydroluciferyl-AMP (L-AMP) | 3.8 ± 0.7 nM | Tight-binding competitive | [12][13] |

Table 3: Quantum Yield and Optimal Reaction Conditions

| Parameter | Value | Reference |

| Quantum Yield | 0.41 - 0.61 | [3][14][15][16] |

| Optimal pH | 7.8 - 8.0 | [4][17] |

| Optimal Temperature (Short-term) | 42°C | [4] |

| Optimal Temperature (Long-term) | 24 - 37°C | [4] |

Mandatory Visualizations

Luciferase Reaction Mechanism

Caption: The chemical reaction pathway of firefly luciferase.

Experimental Workflow for a Dual-Luciferase® Reporter Assay

Caption: A typical workflow for a dual-luciferase reporter assay.

NF-κB Signaling Pathway Activation Measured by Luciferase Reporter Assay

Caption: NF-κB signaling pathway leading to luciferase expression.

Experimental Protocols

Protocol 1: Standard Firefly Luciferase Reporter Gene Assay

This protocol outlines the basic steps for measuring the activity of a firefly luciferase reporter gene in mammalian cells.

Materials:

-

Transfected cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Reagent (e.g., Passive Lysis Buffer)

-

Luciferase Assay Reagent (containing luciferin, ATP, and other necessary components)

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the firefly luciferase reporter plasmid. Co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for dual-luciferase assays.

-

Cell Lysis:

-

After the desired incubation period (typically 24-48 hours), aspirate the culture medium from the cells.

-

Gently wash the cells once with PBS.

-

Add an appropriate volume of Cell Lysis Reagent to each well (e.g., 100 µL for a 24-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.[18]

-

-

Luminescence Measurement:

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.

-

Add 100 µL of the Luciferase Assay Reagent to the lysate.

-

Immediately place the sample in the luminometer and measure the light output. The integration time is typically 1-10 seconds.[19][20]

-

Protocol 2: Dual-Luciferase® Reporter (DLR™) Assay

This protocol allows for the sequential measurement of firefly and Renilla luciferase activities from a single sample, providing an internal control for normalization.

Materials:

-

Transfected cells in a multi-well plate

-

PBS

-

Passive Lysis Buffer

-

Luciferase Assay Reagent II (LAR II)

-

Stop & Glo® Reagent

-

Luminometer with injectors (recommended)

Procedure:

-

Cell Lysis: Follow the same procedure as in Protocol 1.

-

Firefly Luciferase Measurement:

-

Renilla Luciferase Measurement:

-

Data Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for differences in cell number and transfection efficiency.

Protocol 3: ATP Determination Assay

This protocol describes how to quantify ATP concentration using the firefly luciferase assay.

Materials:

-

Samples containing ATP

-

ATP standards of known concentrations

-

Luciferase/Luciferin reagent optimized for ATP assays

-

ATP-free water

-

Luminometer

Procedure:

-

Prepare ATP Standards: Create a standard curve by preparing serial dilutions of a known concentration of ATP in ATP-free water.

-

Prepare Samples: Dilute the experimental samples as necessary to fall within the linear range of the standard curve.

-

Reaction Setup:

-

Equilibrate the Luciferase/Luciferin reagent to room temperature.

-

In a luminometer tube, combine a specific volume of the sample or ATP standard with the Luciferase/Luciferin reagent according to the manufacturer's instructions.

-

-

Luminescence Measurement: Immediately measure the light output in a luminometer.

-

Data Analysis: Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve. Use this curve to determine the ATP concentration in the experimental samples.

Conclusion

The luciferase reaction is a powerful and versatile tool in modern biological research. A thorough understanding of the fundamental roles of ATP as the energy source and luciferin as the light-emitting substrate is paramount for the successful design, execution, and interpretation of luciferase-based assays. By carefully considering the quantitative parameters and adhering to optimized experimental protocols, researchers can fully harness the sensitivity and quantitative power of this bioluminescent system to unravel complex biological questions.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nhsjs.com [nhsjs.com]

- 5. Selection and Engineering of Novel Brighter Bioluminescent Reporter Gene and Color- Tuning Luciferase for pH-Sensing in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 19. Luciferase reporter assay [bio-protocol.org]

- 20. med.emory.edu [med.emory.edu]

- 21. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

Firefly Luciferase-IN-1: A Comprehensive Technical Guide to Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase-IN-1 is a highly potent, reversible inhibitor of firefly luciferase, exhibiting an impressive half-maximal inhibitory concentration (IC50) of 0.25 nM[1]. This technical guide provides a detailed overview of its binding characteristics and kinetic properties. While specific kinetic constants such as the inhibition constant (Ki), on-rate (kon), and off-rate (koff) for this compound are not publicly available, this document outlines the established experimental protocols for their determination. Furthermore, we explore the potential, though currently unconfirmed, implications of this inhibitor on cellular signaling pathways, particularly NF-κB and reactive oxygen species (ROS), based on its commercial classification.

Target Binding and Inhibition

This compound directly targets and inhibits the enzymatic activity of firefly luciferase[1]. The primary function of firefly luciferase is the ATP-dependent oxidation of D-luciferin, which results in the emission of light. Inhibition of this process forms the basis of assays to determine the potency of inhibitors like this compound.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of firefly luciferase by 50%.

| Parameter | Value | Reference |

| IC50 | 0.25 nM | [1] |

Table 1: Potency of this compound

Kinetic Properties

The kinetic parameters of an inhibitor provide a deeper understanding of its interaction with the target enzyme. For a reversible inhibitor like this compound, these include the inhibition constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff). As of the writing of this guide, specific values for these parameters for this compound have not been reported in the public domain. However, the following sections detail the standard methodologies to determine these crucial kinetic data.

Determination of the Inhibition Constant (Ki)

The Ki is a measure of the binding affinity of the inhibitor to the enzyme. It can be determined from the IC50 value, especially for competitive inhibitors, using the Cheng-Prusoff equation. However, the mode of inhibition (competitive, non-competitive, or uncompetitive) must first be established through kinetic experiments.

Measurement of Association (kon) and Dissociation (koff) Rates

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for the real-time measurement of binding events, allowing for the direct determination of kon and koff.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the binding and kinetics of this compound.

Bioluminescence Inhibition Assay for IC50 and Ki Determination

This assay measures the reduction in light output from the firefly luciferase-catalyzed reaction in the presence of an inhibitor.

Materials:

-

Recombinant firefly luciferase

-

D-luciferin (substrate)

-

ATP (co-substrate)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.8, containing Mg2+)

-

This compound

-

96-well opaque microplates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare a solution of firefly luciferase in the assay buffer.

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer.

-

-

Assay Procedure:

-

Add a fixed volume of the firefly luciferase solution to each well of the 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Incubate the plate for a predetermined time at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by injecting the substrate solution into each well using the luminometer's injector.

-

Measure the luminescence signal immediately for a set duration (e.g., 1-10 seconds).

-

-

Data Analysis:

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (D-luciferin) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to identify the mode of inhibition and calculate the Ki.

-

References

Illuminating Inhibition: A Technical Guide to Firefly Luciferase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Firefly luciferase-IN-1, a potent and reversible inhibitor of firefly luciferase. It is intended to serve as a comprehensive resource for researchers utilizing luciferase-based assays in their work, offering detailed purchasing information, experimental protocols, and a clear visualization of its mechanism of action.

Supplier and Purchasing Information

This compound, identified as compound 48 in the primary scientific literature, is a highly potent, reversible inhibitor of the firefly luciferase enzyme.[1][2][3] Its high potency makes it a valuable tool for researchers needing to control or understand the kinetics of luciferase-driven reporter gene assays. Below is a summary of suppliers offering this compound.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| MedChemExpress | HY-155945 | 98.70% | 1 mg, 5 mg, 10 mg, 50 mg | Identified as compound 48. Provides IC50 value (0.25 nM) and storage instructions.[3] |

| Sigma-Aldrich | AMBH9AE508A8 | Not specified | Inquire | Listed under CAS No. 2765796-41-4. |

| DC Chemicals | DC66437 | Not specified | Inquire | Provides MSDS. |

| Molport | MolPort-007-915-257 | Not specified | Inquire | Listed as MFCD01346226. |

Mechanism of Action

Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. This compound acts as a competitive inhibitor with respect to the substrate, D-luciferin.[1] This means that the inhibitor binds to the active site of the luciferase enzyme, thereby preventing the binding of D-luciferin and halting the bioluminescent reaction.

References

An In-depth Technical Guide to Firefly Luciferase-IN-1 for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (Fluc) is a cornerstone of modern biological research, widely employed as a reporter protein in numerous assays for drug discovery, gene expression studies, and in vivo imaging. The enzyme catalyzes the oxidation of D-luciferin in an ATP-dependent reaction to produce bioluminescence. The sensitivity and high signal-to-noise ratio of this system have made it an invaluable tool. However, the potential for small molecules to directly inhibit firefly luciferase can lead to false-positive or misleading results in high-throughput screening campaigns. Therefore, a thorough understanding of potent and specific inhibitors is critical for assay validation and the development of novel research tools.

This technical guide provides a comprehensive overview of Firefly luciferase-IN-1 , a highly potent and reversible inhibitor of firefly luciferase. This document details its chemical properties, mechanism of action, and provides experimental protocols for its application in basic research.

Chemical Properties and Quantitative Data

This compound, also referred to as compound 48 in the primary literature, is a 2-benzylidene-tetralone derivative.[1] It has emerged as one of the most potent inhibitors of firefly luciferase discovered to date.

| Property | Value | Reference |

| Chemical Name | (E)-2-((3-hydroxy-4-methoxyphenyl)methylene)-3,4-dihydronaphthalen-1(2H)-one | [1] |

| Molecular Formula | C₁₉H₁₆O₃ | [2] |

| Molecular Weight | 292.33 g/mol | [2] |

| CAS Number | 2765796-41-4 | [2] |

| Appearance | Solid | |

| Storage | Store at -20°C for up to 1 month, or -80°C for up to 6 months in solvent. | [2] |

Inhibitory Potency

This compound exhibits sub-nanomolar potency against purified firefly luciferase and demonstrates significant inhibitory activity in cellular and in vivo models.[1]

| Assay Type | Target | IC₅₀ | Reference |

| Biochemical Assay | Purified Firefly Luciferase | 0.25 nM | [1] |

| Cell-based Assay | H1299-Fluc cells | 1.2 µM | [1] |

| Cell-based Assay | A549-Fluc cells | 1.5 µM | [1] |

| Cell-based Assay | HCT116-Fluc cells | 0.8 µM | [1] |

Comparative Potency of Firefly Luciferase Inhibitors

| Compound | IC₅₀ (Biochemical Assay) | Fold Difference vs. This compound | Reference |

| This compound (Compound 48) | 0.25 nM | - | [1] |

| Resveratrol | 1.9 µM | >7000x less potent | [1] |

| Compound 17 | 0.8 nM | 3.2x less potent | [1] |

| Compound 24 | 1.2 nM | 4.8x less potent | [1] |

Mechanism of Action

This compound acts as a reversible and competitive inhibitor with respect to the substrate D-luciferin.[1] This means that the inhibitor binds to the active site of the enzyme, directly competing with D-luciferin for binding. The inhibitory effect can be overcome by increasing the concentration of D-luciferin. Kinetic studies have shown that this compound does not compete with ATP.[1]

Signaling Pathway: Firefly Luciferase Bioluminescence Reaction

The following diagram illustrates the two-step reaction catalyzed by firefly luciferase, leading to the emission of light.

Mechanism of Inhibition by this compound

This diagram illustrates how this compound competitively inhibits the binding of D-luciferin to the enzyme's active site.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.[1]

In Vitro Firefly Luciferase Inhibition Assay

This protocol is used to determine the IC₅₀ value of an inhibitor against purified firefly luciferase.

Materials:

-

Purified firefly luciferase enzyme

-

D-luciferin substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl buffer with MgSO₄ and DTT)

-

DMSO (Dimethyl sulfoxide) for compound dilution

-

96-well or 384-well white opaque plates

-

Luminometer

Experimental Workflow:

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in DMSO.

-

Add the diluted inhibitor solutions to the wells of a microplate. Include a DMSO-only control.

-

Add a solution of firefly luciferase in assay buffer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Prepare a substrate solution containing D-luciferin and ATP in assay buffer.

-

Using a luminometer with injectors, inject the substrate solution into each well and immediately measure the luminescence signal.

-

Calculate the percentage of inhibition relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.

Cell-Based Luciferase Inhibition Assay

This protocol measures the ability of an inhibitor to penetrate cells and inhibit intracellular firefly luciferase.

Materials:

-

Mammalian cells stably expressing firefly luciferase (e.g., H1299-Fluc)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Luciferase assay reagent (containing cell lysis buffer and substrates)

-

White opaque cell culture plates

-

Luminometer

Experimental Workflow:

References

An In-depth Technical Guide to Studying Enzyme Inhibition Using Firefly Luciferase, Featuring Firefly Luciferase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Firefly Luciferase and Its Inhibition

Firefly luciferase (FLuc) is a well-characterized enzyme that catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light.[1][2] This bioluminescent reaction has become a cornerstone of various biological assays, particularly in high-throughput screening (HTS) for drug discovery, due to its high sensitivity and rapid detection.[3] The activity of firefly luciferase can be modulated by small molecule inhibitors, making it an excellent model system for studying enzyme inhibition. Furthermore, understanding the inhibition of firefly luciferase itself is crucial for identifying and eliminating false positives in reporter gene assays that utilize this enzyme.

This technical guide provides a comprehensive overview of the principles and methodologies for studying enzyme inhibition using firefly luciferase, with a special focus on the potent inhibitor, Firefly luciferase-IN-1.

This compound: A Potent Inhibitor

This compound is a highly potent and reversible inhibitor of firefly luciferase.[4] While detailed mechanistic studies are not extensively available in peer-reviewed literature, its high potency makes it a valuable tool for researchers studying luciferase biochemistry and for use as a positive control in inhibition assays.

Physicochemical and Inhibitory Properties

| Property | Value | Reference |

| IC50 | 0.25 nM | [4] |

| Nature of Inhibition | Reversible | [4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4][5] |

Table 1: Properties of this compound.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its activity. The compound is typically stored as a stock solution at low temperatures to prevent degradation.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5] For experimental use, the appropriate solvent should be selected based on the solubility information provided by the supplier.

The Firefly Luciferase Bioluminescent Reaction

The enzymatic reaction catalyzed by firefly luciferase is a two-step process. First, the substrate D-luciferin is adenylated by ATP to form luciferyl-AMP. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state with the emission of light.

Figure 1: Simplified signaling pathway of the firefly luciferase reaction.

Experimental Design for Studying Enzyme Inhibition

A systematic approach is required to characterize the inhibition of firefly luciferase by a compound like this compound. This involves determining the inhibitor's potency (IC50) and its mechanism of action.

General Workflow for Inhibitor Characterization

The following workflow outlines the key steps in characterizing a firefly luciferase inhibitor.

Figure 2: General experimental workflow for characterizing an enzyme inhibitor.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the inhibition of firefly luciferase.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution containing a known concentration of recombinant firefly luciferase.

-

Prepare a substrate solution containing D-luciferin and ATP at concentrations close to their respective Km values. A common assay buffer is Tris-HCl or Tricine with MgSO4, DTT, and Coenzyme A.[6][7]

-

-

Assay Procedure:

-

Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

In a 96-well opaque plate, add the firefly luciferase enzyme solution to each well.

-

Add the various concentrations of this compound to the wells. Include a control with no inhibitor.

-

Incubate the plate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor.

-

Assay Setup:

-

Prepare a matrix of reaction conditions with varying concentrations of D-luciferin and a fixed, saturating concentration of ATP.

-

Repeat the experiment with varying concentrations of ATP and a fixed, saturating concentration of D-luciferin.

-

For each substrate concentration series, include a set of reactions with no inhibitor and at least two different fixed concentrations of this compound.

-

-

Data Collection:

-

Measure the initial reaction rates (luminescence) for each condition.

-

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

The pattern of the lines will indicate the mechanism of inhibition as depicted in Figure 3.

-

Understanding a-IN-1: A Potent Inhibitor

The mechanism of enzyme inhibition describes how an inhibitor binds to an enzyme and affects its activity. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Figure 3: Schematic representation of different modes of enzyme inhibition.

Quantitative Data for Firefly Luciferase Inhibitors

A variety of compounds are known to inhibit firefly luciferase. The following table summarizes the inhibitory potency of several known inhibitors, providing a basis for comparison with this compound.

| Inhibitor | IC50 | Reference |

| This compound | 0.25 nM | [4] |

| Fluc-IN-1 | 25 nM | [8] |

| Dehydroluciferyl-adenylate (L-AMP) | 3.8 nM (Ki) | [8][9] |

| Oxyluciferin | 0.50 µM (Ki) | [8][9] |

Table 2: Comparative IC50/Ki values of various firefly luciferase inhibitors.

Conclusion

This compound is a powerful tool for studying enzyme inhibition due to its high potency. While specific mechanistic data for this compound is not widely published, this guide provides the necessary framework and protocols for researchers to characterize its and other inhibitors' effects on firefly luciferase. A thorough understanding of the principles of enzyme kinetics and careful experimental design are paramount for obtaining reliable and meaningful results in the field of drug discovery and enzyme mechanism studies. Researchers are encouraged to consult the safety data sheets (SDS) for all reagents and follow good laboratory practices.[9][10][11][12][13]

References

- 1. Luciferase-based cytotoxicity assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. med.emory.edu [med.emory.edu]

- 7. Luciferase Assay System Protocol [worldwide.promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eenzyme.com [eenzyme.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. vernal.bio [vernal.bio]

- 13. bpsbioscience.com [bpsbioscience.com]

Firefly Luciferase-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Firefly luciferase-IN-1, a potent and reversible inhibitor of firefly luciferase. The information is intended for researchers and professionals in drug development and related scientific fields who utilize luciferase-based assays and are interested in modulating their activity.

Quantitative Data

This compound is a highly potent inhibitor of firefly luciferase. The key quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (nM) |

| This compound | Firefly Luciferase | 0.25[1] |

Mechanism of Action and Experimental Context

This compound acts as a reversible inhibitor of the firefly luciferase enzyme.[1] The enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. This bioluminescent reaction is a cornerstone of various biological assays, serving as a sensitive reporter for gene expression, ATP concentration, and other cellular processes.

The inhibition of this reaction by this compound can be utilized as a control in high-throughput screening assays to identify and exclude false-positive hits that may arise from direct inhibition of the luciferase reporter system itself.

Signaling Pathway of Firefly Luciferase Bioluminescence

The following diagram illustrates the two-step reaction catalyzed by firefly luciferase, which this compound inhibits.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Firefly Luciferase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in high-throughput screening (HTS) assays due to its exceptional sensitivity and broad dynamic range.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2][3][4][5][6] However, a significant percentage of small molecule compounds can directly inhibit FLuc activity, leading to false-positive results in drug discovery screens.[1][7][8] Therefore, it is crucial to perform counter-screens to identify and characterize compounds that directly interact with the FLuc enzyme.

This document provides a detailed protocol for an in vitro assay to identify and characterize inhibitors of firefly luciferase, using "Firefly luciferase-IN-1" as a representative test compound. The protocol covers the principles of the assay, reagent preparation, detailed experimental procedure, and data analysis for determining the inhibitory potency (IC50) of test compounds.

Principle of the Assay

The firefly luciferase assay is based on the enzyme's catalysis of the oxidation of D-luciferin in the presence of ATP and magnesium ions (Mg2+), which produces light (bioluminescence).[4][6] The reaction proceeds in two main steps:

-